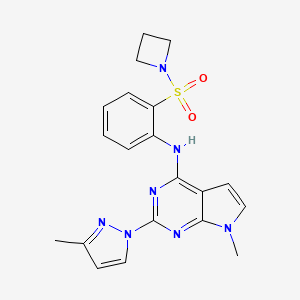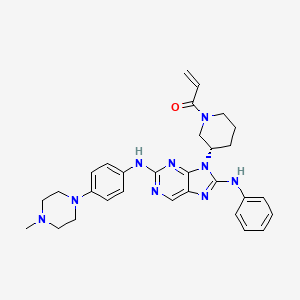
PD-L1-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-L1-IN-5 is a small-molecule inhibitor targeting the programmed cell death ligand 1 (PD-L1). PD-L1 is a transmembrane protein that plays a crucial role in suppressing the immune system by binding to its receptor, programmed cell death protein 1 (PD-1), on T cells. This interaction inhibits T cell activation and allows cancer cells to evade immune detection. This compound is designed to block this interaction, thereby enhancing the immune system’s ability to recognize and destroy cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-L1-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a biphenyl core, which is then functionalized with various substituents to enhance its binding affinity and selectivity for PD-L1. Common reagents used in these reactions include palladium catalysts for coupling reactions, as well as various protecting groups to ensure the selective functionalization of the molecule .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to improve efficiency and reproducibility .
化学反応の分析
Types of Reactions
PD-L1-IN-5 undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may convert carbonyl groups to alcohols .
科学的研究の応用
PD-L1-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the structure-activity relationships of PD-L1 inhibitors and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of PD-L1 in immune regulation and to screen for potential therapeutic agents.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as an anti-cancer agent.
作用機序
PD-L1-IN-5 exerts its effects by binding to the PD-L1 protein on the surface of cancer cells, thereby preventing its interaction with PD-1 on T cells. This blockade restores the ability of T cells to recognize and attack cancer cells. The molecular targets involved in this process include the PD-1/PD-L1 immune checkpoint pathway, which plays a critical role in regulating immune responses and maintaining immune tolerance .
類似化合物との比較
PD-L1-IN-5 is unique among PD-L1 inhibitors due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:
Incyte-001: Another small-molecule PD-L1 inhibitor with a different chemical structure but similar mechanism of action.
Incyte-011: A more potent PD-L1 inhibitor with improved pharmacokinetic properties compared to Incyte-001.
BMS-1001: A PD-L1 inhibitor with high binding affinity and good blood-brain barrier permeability.
This compound stands out due to its balanced profile of efficacy, safety, and pharmacokinetic properties, making it a promising candidate for further development and clinical use .
特性
分子式 |
C40H44ClFN4O8 |
|---|---|
分子量 |
763.2 g/mol |
IUPAC名 |
ethyl (2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-5-chloro-4-[[2-fluoro-3-[3-[3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]phenyl]methoxy]phenyl]methylamino]-3-hydroxypropanoate |
InChI |
InChI=1S/C40H44ClFN4O8/c1-2-50-40(49)36(23-47)43-22-29-20-33(41)38(21-37(29)52-24-26-10-11-34-35(18-26)45-54-44-34)53-25-28-7-4-9-32(39(28)42)27-6-3-8-31(19-27)51-17-5-14-46-15-12-30(48)13-16-46/h3-4,6-11,18-21,30,36,43,47-48H,2,5,12-17,22-25H2,1H3/t36-/m1/s1 |
InChIキー |
ZRDHAXUYSZAHNJ-PSXMRANNSA-N |
異性体SMILES |
CCOC(=O)[C@@H](CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC(=CC=C5)OCCCN6CCC(CC6)O)F)Cl |
正規SMILES |
CCOC(=O)C(CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC(=CC=C5)OCCCN6CCC(CC6)O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



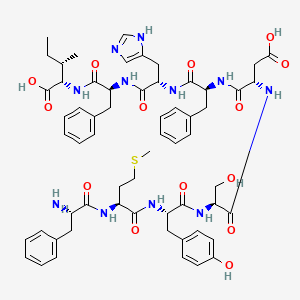
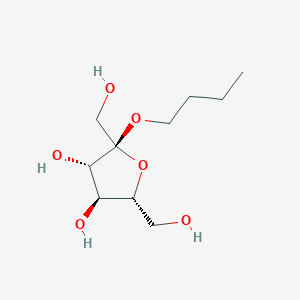
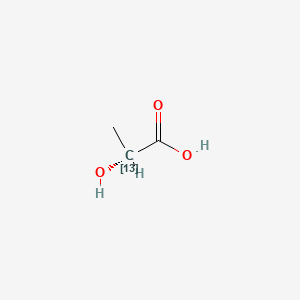
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
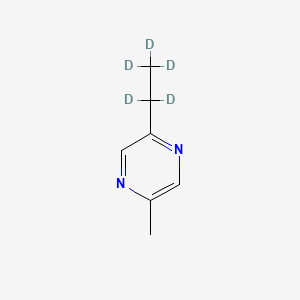
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
